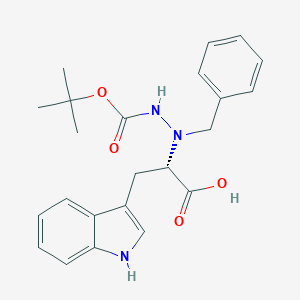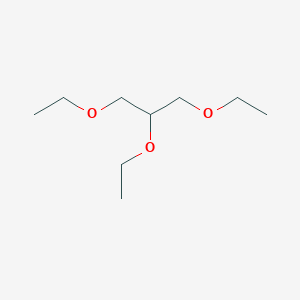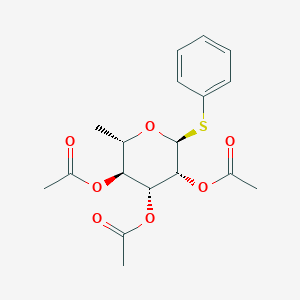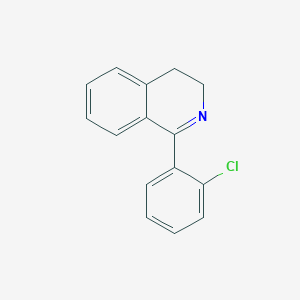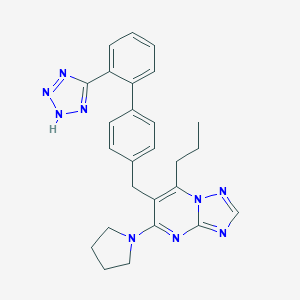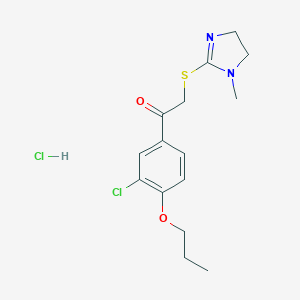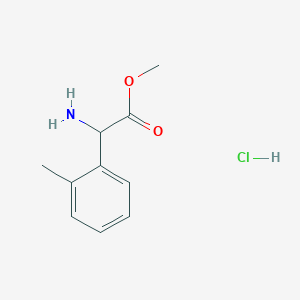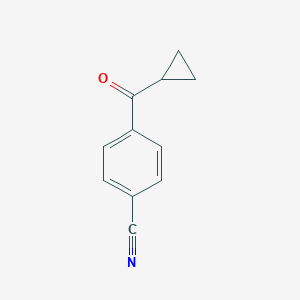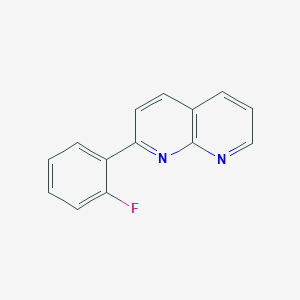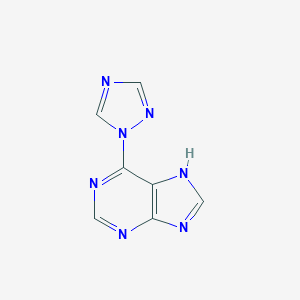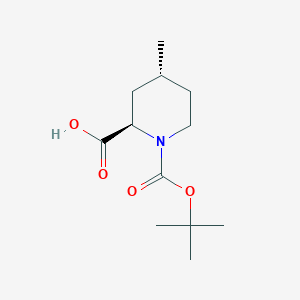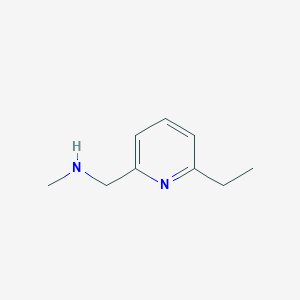
1-(6-ethylpyridin-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-ethylpyridin-2-yl)-N-methylmethanamine, also known as EPMM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPMM is a member of the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are used to treat a variety of neurological and psychiatric disorders.
Mechanism Of Action
The mechanism of action of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is related to its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other mood disorders.
Biochemical And Physiological Effects
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects. One study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine increased the levels of serotonin, dopamine, and norepinephrine in the brains of rats, which suggests that it may have antidepressant properties. Another study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine was able to reduce the symptoms of Parkinson's disease in mice by increasing the levels of dopamine in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is that it is a potent MAOI, which means that it can have significant physiological effects. This can make it difficult to interpret the results of experiments that use 1-(6-ethylpyridin-2-yl)-N-methylmethanamine.
Future Directions
There are a number of future directions for research on 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. One area of research could focus on the development of new MAOIs that are less potent and have fewer side effects than 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. Another area of research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in combination with other drugs to treat neurological and psychiatric disorders. Finally, future research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in the treatment of other diseases that are related to the breakdown of neurotransmitters, such as Alzheimer's disease.
Synthesis Methods
The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine involves the reaction of pyridine-2-carboxaldehyde with ethylamine in the presence of sodium borohydride. This reaction produces 6-ethylpyridine-2-carboxaldehyde, which is then reacted with methylamine in the presence of sodium cyanoborohydride to produce 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is a multi-step process that requires careful attention to detail and a high degree of chemical expertise.
Scientific Research Applications
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for depression and other mood disorders. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine have been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can alleviate symptoms of depression.
Another area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for Parkinson's disease. Parkinson's disease is a neurological disorder that is characterized by the degeneration of dopaminergic neurons in the brain. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can help to prevent the breakdown of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
properties
CAS RN |
162739-97-1 |
|---|---|
Product Name |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-4-6-9(11-8)7-10-2/h4-6,10H,3,7H2,1-2H3 |
InChI Key |
JXHKYSXZMKYTLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC=C1)CNC |
Canonical SMILES |
CCC1=NC(=CC=C1)CNC |
synonyms |
2-Pyridinemethanamine,6-ethyl-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
